molecular formula C10H14O2 B1328851 (1S)-1-(4-ethoxyphenyl)ethan-1-ol

(1S)-1-(4-ethoxyphenyl)ethan-1-ol

Cat. No.: B1328851
M. Wt: 166.22 g/mol
InChI Key: GKGQWBJLOYXULB-QMMMGPOBSA-N
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Description

(1S)-1-(4-Ethoxyphenyl)ethan-1-ol (CAS 52067-36-4) is a chiral secondary alcohol characterized by a 4-ethoxyphenyl group attached to a stereogenic carbon bearing a hydroxyl group. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol . The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring influences its physicochemical properties, including solubility, boiling point, and reactivity.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(4-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H14O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1

InChI Key

GKGQWBJLOYXULB-QMMMGPOBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@H](C)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares (1S)-1-(4-ethoxyphenyl)ethan-1-ol with analogs differing in substituents on the phenyl ring or alcohol moiety:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound 4-OCH₂CH₃ C₁₀H₁₄O₂ 166.22 Boiling point: Not reported; enantiomerically pure via biocatalysis (>99% ee)
(1S)-1-[4-(Propan-2-yloxy)phenyl]ethan-1-ol 4-OCH(CH₃)₂ C₁₁H₁₆O₂ 180.24 Higher lipophilicity due to isopropoxy group; synthesized via asymmetric reduction
(1S)-2-Fluoro-1-(4-methoxyphenyl)ethan-1-ol 4-OCH₃, 2-F C₉H₁₁FO₂ 170.18 Enhanced metabolic stability (fluorine effect); lower molecular weight
1-(4-Ethylphenyl)ethan-1-ol 4-CH₂CH₃ C₁₀H₁₄O 150.22 Reduced polarity (alkyl vs. alkoxy); lower boiling point
1-(4-Hydroxyphenyl)ethan-1-ol 4-OH C₈H₁₀O₂ 138.16 Higher acidity (phenolic OH); synthesized via biocatalysis (>95% yield, >99% ee)

Key Observations :

  • Ethoxy vs. Methoxy/Isopropoxy : The ethoxy group balances lipophilicity and electronic effects, making it intermediate in size between methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂). This affects solubility and steric interactions in catalytic processes.
  • Fluorine Substitution : The introduction of fluorine (e.g., in the 2-fluoro analog) enhances metabolic stability and alters dipole moments, critical in drug design .
  • Hydroxyl vs. Alkoxy: The phenolic -OH in 1-(4-hydroxyphenyl)ethan-1-ol increases hydrogen-bonding capacity but reduces stability under oxidative conditions compared to alkoxy derivatives .

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